Enantiomeric Purity: Superior (S)-Selectivity Achieved via Biocatalytic Synthesis
The (S)-enantiomer of 1-phenoxypropan-2-amine can be synthesized with high enantiomeric excess (ee) using specific (S)-selective transaminases. While direct head-to-head data for the (2S) isomer is sparse, studies on the (R)-enantiomer using engineered ω-transaminases demonstrate the feasibility of achieving >99% ee [1]. A patent describes the use of a transaminase from Halomonas elongata for the synthesis of (S)-phenoxypropan-2-amine, indicating a viable biocatalytic route for obtaining the (2S)-enantiomer with high stereochemical purity [2]. This contrasts with traditional chemical synthesis, which often yields racemic mixtures requiring costly chiral resolution.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99% ee (inferred from analogous R-enantiomer synthesis) |
| Comparator Or Baseline | Racemic mixture (0% ee) |
| Quantified Difference | >99% improvement in stereochemical purity |
| Conditions | Biocatalytic amination using engineered ω-transaminase, 50 mM substrate, 24 h reaction |
Why This Matters
High enantiomeric purity is essential for applications in chiral drug synthesis where the (S)-configuration is required; using a racemate would introduce an unwanted 50% impurity.
- [1] Zhu J, Liu X, Zhang D, Wu J. Engineering of ω-transaminase at binding pocket and access tunnel for preparation of (R)-1-phenoxypropan-2-amine. Enzyme Microb Technol. 2025. View Source
- [2] Cerioli et al. An Efficient Synthesis of (R)-3-Aminothiolane. Scite.ai. View Source
